

The Biological Activity of 15-Oxospiramilactone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Oxospiramilactone, a diterpenoid derivative also known as S3, has emerged as a significant small molecule inhibitor with potent and diverse biological activities. Primarily recognized for its role in modulating mitochondrial dynamics, it also exhibits compelling anticancer and neuroprotective properties. This technical guide provides an in-depth overview of the core biological activities of **15-Oxospiramilactone**, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its mechanisms of action.

Core Biological Activity: Inhibition of USP30 and Promotion of Mitochondrial Fusion

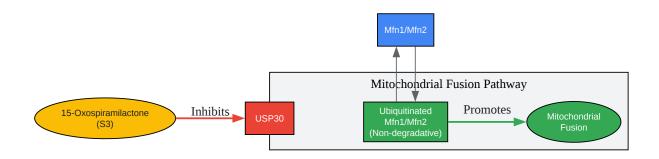
The principal mechanism of action for **15-Oxospiramilactone** is the direct inhibition of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinase localized to the mitochondria. This inhibition has profound effects on mitochondrial dynamics, specifically promoting mitochondrial fusion.

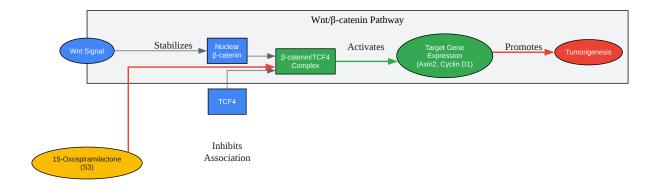
15-Oxospiramilactone covalently binds to the cysteine 77 residue within the catalytic triad of USP30, effectively blocking its deubiquitinase activity.[1][2][3] This inhibition leads to an increase in the non-degradative ubiquitination of Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2), key



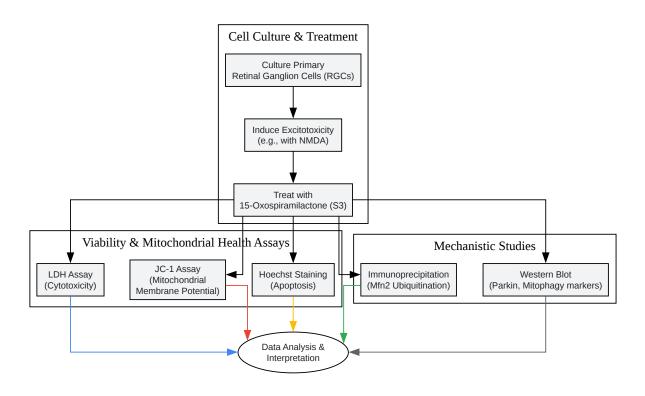
proteins that mediate the fusion of the outer mitochondrial membrane.[4][5] The enhanced ubiquitination of Mfn1 and Mfn2 promotes their activity, leading to mitochondrial elongation and the restoration of a functional mitochondrial network, particularly in cells with deficient Mfn1 or Mfn2.[4] This restoration of the mitochondrial network is accompanied by improved oxidative respiration.[4][5]

Signaling Pathway: USP30-Mediated Mitochondrial Fusion









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